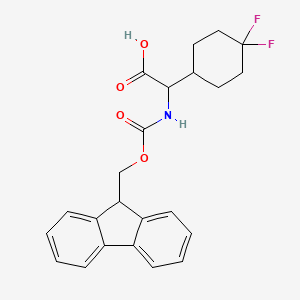

![molecular formula C16H12N2O3 B2839197 (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] CAS No. 1785889-61-3](/img/structure/B2839197.png)

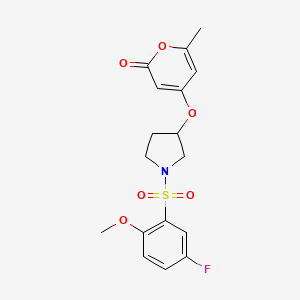

(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Hydrazones and their derivatives serve as effective catalysts in biochemical reactions, notably in hydrazone ligations. Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH and low temperatures. This study highlights the utility of hydrazones in facilitating reactions under conditions compatible with sensitive biological molecules, thus broadening their applicability in biomolecular labeling and drug discovery processes Blanden et al., 2011.

Optical and Electronic Applications

Research by Naseema et al. (2010) and (2012) delves into the nonlinear optical properties of hydrazones, which are crucial for the development of optical devices like optical limiters and switches. Their studies on the third-order nonlinear optical parameters of synthesized hydrazones reveal potential applications in enhancing optical power limiting behaviors, indicating their suitability for optical device applications Naseema et al., 2010; Naseema et al., 2012.

Antimicrobial and Antituberculosis Applications

Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated their antimicrobial activity, including against tuberculosis. Their findings demonstrate significant activity against Gram-positive bacteria and suggest the potential of hydrazones in the development of new antimicrobial and antituberculosis agents Gobis et al., 2022.

Anticancer Activity

Koçyiğit-Kaymakçıoğlu et al. (2019) investigated the anticancer activity of new hydrazide-hydrazones and their Pd(II) complexes on various cancer cell lines. Their research identified compounds with remarkable cytotoxic effects, highlighting the potential of hydrazones in anticancer drug development Koçyiğit-Kaymakçıoğlu et al., 2019.

Conformational Studies for Molecular Switches

Isomerization mechanisms in hydrazone-based rotary switches, as studied by Landge et al. (2011), offer insights into their application as molecular switches. Their research into the E/Z configurations of hydrazones underlines the potential for using these compounds in the development of molecular devices that can be controlled chemically or physically Landge et al., 2011.

Eigenschaften

IUPAC Name |

1-hydroxy-4-[(4-methylphenyl)diazenyl]isochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)17-18-14-12-4-2-3-5-13(12)15(19)21-16(14)20/h2-9,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYMRMBAFHMZJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

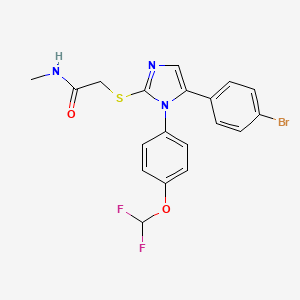

![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)

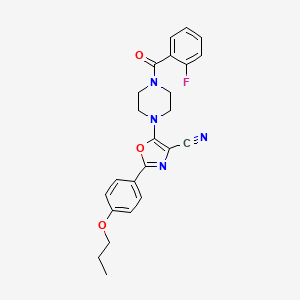

![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)

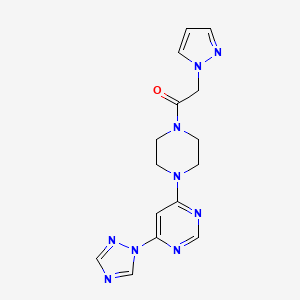

![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)